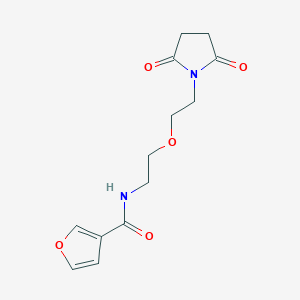

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide

Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide is a synthetic compound featuring a furan-3-carboxamide core linked to a polyethylene glycol (PEG)-like spacer terminated by a 2,5-dioxopyrrolidin-1-yl (succinimide ester) group.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c16-11-1-2-12(17)15(11)5-8-19-7-4-14-13(18)10-3-6-20-9-10/h3,6,9H,1-2,4-5,7-8H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICVKQIXKKCHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide typically involves a multi-step process:

Formation of the 2,5-dioxopyrrolidin-1-yl intermediate: This step involves the reaction of succinic anhydride with ammonia or an amine to form the 2,5-dioxopyrrolidin-1-yl group.

Attachment of the ethoxyethyl chain: The intermediate is then reacted with ethylene glycol in the presence of a suitable catalyst to form the ethoxyethyl derivative.

Coupling with furan-3-carboxylic acid: Finally, the ethoxyethyl derivative is coupled with furan-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted ethoxyethyl derivatives.

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The ethoxyethyl chain provides flexibility, allowing the compound to fit into binding pockets of target molecules.

Comparison with Similar Compounds

The compound can be compared to structurally or functionally analogous molecules, focusing on reactivity, stability, and applications. Below is a detailed analysis:

Structural Analogues in Patent Literature

The European Patent Application EP 4 374 877 A2 (2024) discloses a compound with a furan-3-carboxamide moiety:

- Example Compound : (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide .

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Core Structure | Furan-3-carboxamide | Furan-3-carboxamide |

| Substituents | 2,5-Dioxopyrrolidin-1-yl (succinimide ester), PEG spacer | Trifluoromethyl, fluorophenyl, pyrrolo-pyridazine scaffold |

| Reactivity | Succinimide ester for amine/thiol conjugation | Fluorinated groups for metabolic stability |

| Applications | Bioconjugation, drug delivery | Likely therapeutic (e.g., kinase inhibition) |

Key Differences :

- The target compound’s succinimide ester enables covalent bonding, whereas the patent compound’s fluorinated substituents enhance lipophilicity and metabolic stability, suggesting divergent applications .

- The PEG-like spacer in the target compound improves solubility and reduces steric hindrance during conjugation compared to the rigid pyrrolo-pyridazine scaffold in the patent example.

Comparison with Succinimide Esters

Succinimide esters are widely used in bioconjugation. For example, the synthesis of C60–malonate derivatives () employs NHS and DCC to activate carboxyl groups, analogous to the likely synthesis route for the target compound .

| Parameter | Target Compound | C60–Malonate Derivative |

|---|---|---|

| Activation Method | Likely DCC/NHS-mediated | DCC/NHS-mediated |

| Spacer Length | Ethoxyethyl-PEG-like chain | Extended ethoxyethoxyethoxy chain |

| Conjugation Target | Amines/thiols | Fullerenes (C60) |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)furan-3-carboxamide is a synthetic compound that has garnered attention in the fields of neuropharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring and a pyrrolidine moiety, with the molecular formula indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The synthesis typically involves multi-step processes, including:

- Preparation of Intermediate : Formation of pyrrolidine-2,5-dione.

- Ethoxyethyl Group Introduction : Reaction with ethylene glycol derivatives.

- Final Coupling : Coupling with 2,5-dimethylfuran-3-carboxylic acid.

These steps are crucial for achieving the desired compound with high yield and purity .

Anticonvulsant Properties

This compound has shown significant anticonvulsant activity in various animal models. Research indicates that this compound effectively reduces seizure frequency and severity in models of epilepsy. The mechanism of action is primarily attributed to the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels, which play a critical role in neuronal excitability .

Pain Management

In addition to its anticonvulsant effects, this compound has demonstrated analgesic properties in pain models. It has been observed to reduce pain responses significantly, suggesting its potential use in pain management therapies .

Chemokine Receptor Antagonism

The compound acts as an allosteric antagonist for chemokine receptors CXCR1 and CXCR2. These receptors are implicated in inflammatory processes and cancer progression. By inhibiting these receptors, this compound may offer therapeutic benefits in conditions characterized by excessive inflammation or tumor metastasis .

The biological activity of this compound can be summarized as follows:

| Activity | Mechanism |

|---|---|

| Anticonvulsant | Inhibition of Cav 1.2 calcium channels |

| Analgesic | Modulation of pain pathways |

| Inflammatory Response | Antagonism of CXCR1 and CXCR2 receptors |

This multi-faceted mechanism underscores the compound's potential as a therapeutic agent across various medical conditions.

Safety Profile

Preliminary studies indicate that this compound possesses a favorable safety profile. It exhibits high metabolic stability with negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms, suggesting low potential for drug-drug interactions .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

-

Animal Model Studies : In rodent models of epilepsy, this compound significantly reduced seizure frequency compared to control groups.

- Seizure Reduction : Reduction in seizure frequency by up to 70% in treated groups.

-

Inflammation Models : In models simulating inflammatory responses, the compound exhibited notable reductions in inflammatory markers.

- Cytokine Inhibition : Significant decrease in IL-6 and TNF-alpha levels post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.